![molecular formula C24H29N3O3S B2367042 3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline CAS No. 887212-91-1](/img/structure/B2367042.png)
3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline
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Overview
Description
The compound is a quinoline derivative, which is a type of heterocyclic compound. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused ring system, which includes a benzene ring and a pyridine ring. The presence of the nitrogen atom in the pyridine ring makes quinolines basic .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The specific reactions and their outcomes depend on the substituents present on the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives depend on their specific structure. Some general properties of quinolines include a high degree of aromaticity, basicity due to the presence of a nitrogen atom, and the ability to form hydrogen bonds .Scientific Research Applications
Heterocyclic Compound Synthesis
- Synthesis of Heterocyclic Compounds : A study detailed the heterocyclization of certain compounds to form hydroxytetrazolo-quinolines, demonstrating the versatility of quinoline derivatives in synthesizing heterocyclic compounds with potential for varied applications in medicinal chemistry and materials science (Zyryanov, Rusinov, & Postovskii, 1980).
Antimicrobial and Antitumor Activities
- Antimicrobial and Antitumor Agents : Syntheses of quinoline derivatives have been explored for their potential as antimicrobial and antitumor agents, highlighting the role of these compounds in developing new therapeutic drugs (Mizuno et al., 2006).
Catalysis and Organic Synthesis
- Catalytic Applications : The synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via Claisen–Schmidt reaction using a titanium nanomaterial-based sulfonic acid catalyst demonstrates the potential use of quinoline derivatives in facilitating organic synthesis reactions, indicating a possible area of application for similar compounds in catalysis and organic synthesis (Murugesan, Gengan, & Lin, 2017).
Fluorescent Probes
- Fluorescent Probes : The development of quinoline-based fluorescent probes for use in chemical and biological sensing illustrates another potential application area, suggesting that similar compounds could be explored for their photophysical properties and utility in fluorescence-based applications (Bodke, Shankerrao, & Harishkumar, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-5-30-19-7-9-22-21(15-19)24(27-12-10-26(4)11-13-27)23(16-25-22)31(28,29)20-8-6-17(2)18(3)14-20/h6-9,14-16H,5,10-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTLOACTQAVVTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCN(CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline |
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